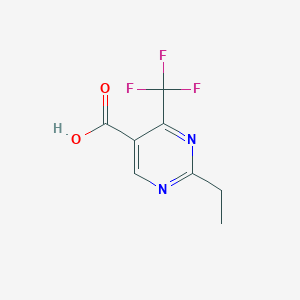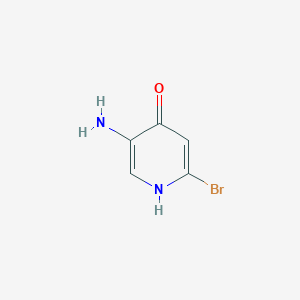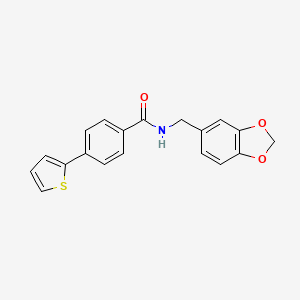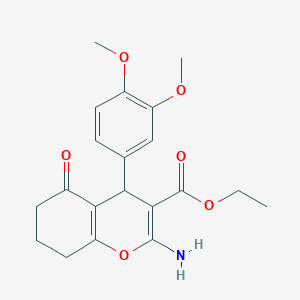![molecular formula C9H11N3OS B12449323 2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with an amino group at position 2 and an isopropyl group at position 6.
Méthodes De Préparation
The synthesis of 2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The compound’s anticancer activity is believed to be due to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
2-Amino-thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have similar structures but may differ in their substituents and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different fusion pattern of the thieno and pyrimidine rings, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-amino-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-4(2)6-3-5-7(13)11-9(10)12-8(5)14-6/h3-4H,1-2H3,(H3,10,11,12,13) |
Clé InChI |
AYJNKAJVCQLKEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(S1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
![Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B12449273.png)



![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
